molecular formula C12H16N2O5S B2788770 2-((5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)butanoic acid CAS No. 899749-26-9

2-((5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)butanoic acid

Cat. No. B2788770
CAS RN: 899749-26-9
M. Wt: 300.33
InChI Key: SOICTTLVILTTID-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence or synthesis .


Synthesis Analysis

This involves the study of how the compound is synthesized. It may include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Catalytic Protodeboronation for Alkene Hydromethylation

Suzuki–Miyaura Coupling Reagent

Drug Design and Delivery

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-4-7(10(15)16)20-9-8(11(17)19-5-2)6(3)13-12(18)14-9/h7H,4-5H2,1-3H3,(H,15,16)(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOICTTLVILTTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC(=O)NC(=C1C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)butanoic acid

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